molecular formula C8H15BrO B8784797 2-(3-bromopropyl)tetrahydro-2H-pyran CAS No. 68655-87-8

2-(3-bromopropyl)tetrahydro-2H-pyran

Cat. No.: B8784797
CAS No.: 68655-87-8
M. Wt: 207.11 g/mol
InChI Key: FTPFHFXBCGZZFO-UHFFFAOYSA-N
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Description

Contextualizing the Role of Halogenated Pyran Derivatives in Advanced Chemical Transformations

Halogenated pyran derivatives are integral to a multitude of advanced chemical transformations. The carbon-halogen bond can be readily converted into other functional groups, making these compounds versatile synthetic intermediates. For instance, they can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. numberanalytics.com Furthermore, the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.

The stability of the tetrahydropyran (B127337) ring system under many reaction conditions adds to its appeal. wikipedia.org This stability allows for chemical modifications at the halogenated position without compromising the integrity of the cyclic ether. The stereochemistry of the pyran ring can also be controlled, providing a scaffold for the synthesis of stereochemically defined products.

Strategic Importance as a Bifunctional Synthetic Intermediate in Organic Synthesis Studies

The compound 2-(3-bromopropyl)tetrahydro-2H-pyran is a prime example of a bifunctional synthetic intermediate. sigmaaldrich.com It possesses two distinct reactive centers: the alkyl bromide and the tetrahydropyranyl ether. This duality allows for a stepwise or orthogonal reaction strategy, where one functional group can be reacted selectively while the other remains intact.

The alkyl bromide moiety is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity is fundamental to the construction of more complex molecular frameworks. numberanalytics.comnumberanalytics.com Simultaneously, the tetrahydropyranyl group serves as a protecting group for a hydroxyl function. organic-chemistry.orgrsc.org This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the parent alcohol. acs.org

The strategic advantage of using this compound lies in its ability to introduce a protected three-carbon chain with a terminal hydroxyl group. This "masked" functionality can be carried through several synthetic steps and then deprotected at a later stage, a common and powerful strategy in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅BrO₂
Molecular Weight223.11 g/mol
Boiling Point64.5 °C at 0.8 mmHg
Density1.317 g/mL at 25 °C
Refractive Indexn20/D 1.478
CAS Number33821-94-2
Source: sigmaaldrich.com

Overview of Research Trajectories for Alkyl Bromide and Tetrahydropyranyl Ether Functionalities

Current research involving alkyl bromides and tetrahydropyranyl ethers is focused on developing new synthetic methodologies and expanding their applications in the synthesis of complex molecules.

Alkyl Bromide Research Trajectories:

Development of Novel Catalytic Systems: A significant trend is the use of transition metal catalysts to facilitate cross-coupling reactions involving alkyl bromides, improving efficiency and selectivity. numberanalytics.comnumberanalytics.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for synthesizing and reacting alkyl bromides, including the use of sustainable solvents and reagents. numberanalytics.comijrpr.com

Applications in Complex Molecule Synthesis: Alkyl bromides continue to be crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com Research is focused on devising new strategies for incorporating alkyl bromide fragments into complex targets.

Tetrahydropyranyl Ether Research Trajectories:

Mild and Selective Deprotection Methods: While THP ethers are valuable protecting groups, their removal often requires acidic conditions that may not be compatible with sensitive functional groups. acs.org A key area of research is the development of milder and more selective deprotection protocols.

New Catalysts for Formation: Researchers are exploring novel catalysts, including heterogeneous and Lewis acid catalysts, for the efficient and chemoselective formation of THP ethers under mild conditions. organic-chemistry.orgrsc.org

Applications in Total Synthesis: The THP ether remains a widely used protecting group in the total synthesis of complex natural products due to its stability and ease of introduction. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68655-87-8

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(3-bromopropyl)oxane

InChI

InChI=1S/C8H15BrO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-7H2

InChI Key

FTPFHFXBCGZZFO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCCBr

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromopropyl Tetrahydro 2h Pyran

Established Synthetic Routes and Reaction Optimizations

The creation of 2-(3-bromopropyl)tetrahydro-2H-pyran can be approached from different starting materials, each with its own set of reaction conditions and optimizations. The two principal pathways involve either the introduction of the bromide after the formation of the THP ether or the direct tetrahydropyranylation of a bromo-functionalized alcohol.

One synthetic strategy involves a two-step process beginning with an unsaturated alcohol, such as pent-4-en-1-ol. The first step is the protection of the hydroxyl group via reaction with 3,4-dihydro-2H-pyran (DHP) to form 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran. This reaction is typically catalyzed by acid and serves to prevent the alcohol from interfering in the subsequent hydrobromination step.

The second and key step is the anti-Markovnikov hydrobromination of the terminal alkene in the protected alcohol. This reaction is characteristically a free-radical addition of hydrogen bromide (HBr), often initiated by peroxides (ROOR), heat, or UV light. chemistrysteps.commasterorganicchemistry.comyoutube.com The regioselectivity of this addition is crucial; the bromine radical (Br•) adds to the less substituted carbon of the double bond, leading to the formation of the more stable secondary carbon radical. chemistrysteps.comyoutube.com This intermediate then abstracts a hydrogen atom from HBr to yield the terminal bromide and regenerate the bromine radical, thus propagating the chain reaction. chemistrysteps.com This method ensures the bromine atom is positioned at the terminal carbon of the propyl chain, yielding the desired this compound. The use of peroxides is critical to steer the reaction away from the standard electrophilic addition, which would result in the Markovnikov product with the bromine atom on the internal carbon. chemistrysteps.commasterorganicchemistry.com

The most direct and widely reported method for synthesizing this compound is the acid-catalyzed reaction of 3-bromopropanol with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of alcohol protection using the THP group. espublisher.comorganic-chemistry.org The THP ether is valued for its stability under a range of non-acidic conditions, including reactions with strong bases, organometallics, and hydrides, while being easily removable under mild acidic conditions. espublisher.comorganic-chemistry.org

A variety of acid catalysts, both Brønsted and Lewis acids, have been employed to facilitate the tetrahydropyranylation of 3-bromopropanol. The choice of catalyst and reaction conditions can significantly impact reaction time, yield, and chemoselectivity.

Commonly used catalysts include:

p-Toluenesulfonic acid (p-TsOH): A widely used, inexpensive Brønsted acid that effectively catalyzes the reaction, often in solvents like dichloromethane (B109758) (DCM).

Pyridinium (B92312) p-toluenesulfonate (PPTS): A milder acid catalyst that is often used for substrates sensitive to stronger acids. acs.org

Trifluoroacetic acid (TFA): An effective catalyst that can promote the reaction at a relatively fast rate, with optimized concentrations typically around 20 mol%.

Heterogeneous Catalysts: Solid-supported acids offer advantages in terms of simplified work-up (catalyst removal by filtration) and potential for recycling. Examples include Amberlyst-15 ion-exchange resin, montmorillonite (B579905) K10 clay, and ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂). nih.gov These catalysts can be used in various solvents, including greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

The reaction is typically carried out at room temperature, although gentle cooling may be applied initially to control any exotherm. Reaction times can vary from a few hours to overnight, depending on the catalyst's activity and concentration. nih.gov The work-up procedure generally involves neutralizing the acid catalyst with a basic wash (e.g., saturated sodium bicarbonate solution), followed by extraction of the product into an organic solvent.

Catalyst SystemTypical SolventGeneral ConditionsKey Advantages
p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)Room temperature, 12-18 hoursCost-effective, widely available
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room temperature, ~5 hoursMilder conditions for sensitive substrates
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperature, ~45 minutes for alcoholsFast reaction rates
NH₄HSO₄@SiO₂2-MeTHF, CPMERoom temperature, few hoursHeterogeneous, recyclable, green solvents
Amberlyst-15Dichloromethane (DCM)Room temperature, ~18 hoursHeterogeneous, easy removal

The choice of solvent can influence the rate and efficiency of the tetrahydropyranylation reaction. While chlorinated solvents like dichloromethane are common, there is a growing interest in using more environmentally benign solvents. nih.gov Ethereal solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective for this transformation, particularly when paired with heterogeneous catalysts. nih.gov These "green" solvents are characterized by higher boiling points and easier recovery possibilities compared to traditional options like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov In some cases, solvent-free conditions have been developed, reducing pollution and simplifying the work-up procedure. iosrjournals.org

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The mechanism involves the protonation of the DHP, which generates a resonance-stabilized oxocarbenium ion. rsc.org This electrophilic intermediate is then attacked by the oxygen atom of the alcohol (3-bromopropanol) to form the THP ether. The rate of reaction is dependent on the concentration of the alcohol, DHP, and the acid catalyst. While specific kinetic models for the synthesis of this compound are not extensively detailed in the literature, kinetic analyses of similar catalytic reactions often reveal dependencies on catalyst loading and temperature. organic-chemistry.org For instance, studies on the hydrogenation of DHP to tetrahydropyran (B127337) (THP) have fitted kinetic data to Hougen-Watson models, indicating inhibition by the product. osti.govrsc.org A similar product inhibition could potentially be a factor in the tetrahydropyranylation reaction.

The fundamental methodologies used to synthesize this compound can be adapted to create a variety of structural analogues. These analogues are useful in constructing diverse molecular architectures.

Alternative pathways and resulting analogues include:

Varying the Haloalkyl Alcohol: By substituting 3-bromopropanol with other haloalcohols (e.g., 2-bromoethanol, 6-bromohexanol), a range of 2-(bromoalkoxy)tetrahydro-2H-pyran derivatives with different chain lengths can be synthesized using the same acid-catalyzed reaction with DHP. researchgate.net

Intramolecular Cyclization Reactions: Substituted tetrahydropyrans can be formed through various intramolecular cyclization strategies. These include the Prins cyclization of homoallylic alcohols with aldehydes, intramolecular hydroalkoxylation of hydroxy olefins, and intramolecular oxa-Michael additions. organic-chemistry.orgmdpi.com These methods allow for the construction of the pyran ring itself with various substituents, which can then be further functionalized.

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient route to highly substituted pyran derivatives. nih.govresearchgate.net For example, the reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound can yield complex pyran structures, which could potentially be modified to include a bromoalkyl side chain.

Synthesis through Reaction of 3-Bromopropanol with 3,4-Dihydro-2H-pyran (DHP) under Acidic Catalysis

Purity Assessment and Isolation Techniques in Laboratory and Scale-Up Research

The purification and purity assessment of this compound are critical to ensure its suitability for subsequent synthetic steps. Standard laboratory and industrial scale techniques are employed for isolation and quality control.

Isolation Techniques:

Aqueous Work-up: Following the reaction, an aqueous wash is typically performed to remove the acid catalyst and any water-soluble byproducts. A weak base, such as sodium bicarbonate solution, is used to neutralize the acid.

Extraction: The product is extracted from the aqueous layer using an immiscible organic solvent, commonly dichloromethane or ethyl acetate (B1210297).

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Distillation: For volatile liquid products like this one, vacuum distillation is an effective method for purification, especially on a larger scale. The boiling point is reported as 64.5 °C at 0.8 mmHg. sigmaaldrich.com

Silica Gel Chromatography: On a laboratory scale, flash column chromatography is a common method for achieving high purity. The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 30:1 ratio), to separate the desired product from starting materials and non-polar impurities. orgsyn.org

Purity Assessment: The purity of the isolated this compound is typically assessed using a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to detect any residual starting materials or byproducts. nih.gov The presence and integration of characteristic peaks, such as the acetal (B89532) proton (CH-O-R) around 4.6 ppm in the ¹H NMR spectrum, are indicative of product formation.

Gas Chromatography (GC): GC is a powerful tool for assessing the purity of volatile compounds and for monitoring reaction progress. When coupled with a mass spectrometer (GC-MS), it can also be used to identify impurities.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the reaction progress and to determine the appropriate solvent system for column chromatography. orgsyn.org

On an industrial scale, process safety and optimization are paramount. For the synthesis of a similar compound, 2-(2-bromoethoxy)-tetrahydro-2H-pyran, a scale-up study focused on shortening reaction times, replacing chlorinated solvents, and controlling the reaction exotherm. researchgate.net Reaction calorimetry can be used to study heat evolution and potential for thermal runaway. Quenching the reaction with a base like triethylamine (B128534) (TEA) instead of an aqueous wash can simplify the work-up on a larger scale. researchgate.net

Chromatographic Purification Strategies

Column chromatography, particularly using silica gel, is a widely reported method for the purification of this compound. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Researchers have successfully employed various eluent systems to isolate the target compound.

In one approach, the crude product obtained from the reaction of 3-bromopropanol with 2,3-dihydropyran was purified using silica gel column chromatography with a mobile phase of petroleum ether and ethyl acetate in a 30:1 ratio. guidechem.com This process yielded the product as a yellow-green oily liquid with a high yield of 88%. guidechem.com

Another documented method also utilizes silica gel chromatography but employs a different eluent system. guidechem.com In this case, the residue from the synthesis was applied to a silica gel column and eluted with a mixture of ethyl acetate and petroleum ether at a 1:5 ratio, affording the purified compound as a colorless oil. guidechem.com

These examples demonstrate the versatility of silica gel chromatography, where the polarity of the eluent system can be fine-tuned to achieve effective separation. The choice of solvent ratio is critical for optimizing the separation of the desired product from any impurities.

Table 1. Examples of Chromatographic Purification Conditions

Stationary PhaseMobile Phase (Eluent)Solvent Ratio (v/v)Reported YieldSource
Silica GelPetroleum Ether / Ethyl Acetate30:188% guidechem.com
Silica GelEthyl Acetate / Petroleum Ether1:566% guidechem.com

Distillation and Crystallization Approaches

Distillation is another effective method for purifying this compound, particularly for larger-scale preparations where chromatography may be less practical. Given the compound's relatively high molecular weight, distillation is performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.

Commercial suppliers and chemical databases report a boiling point of 64.5 °C at a pressure of 0.8 mmHg for this compound. sigmaaldrich.com This physical property is a key parameter for its purification by vacuum distillation, allowing it to be separated from less volatile or non-volatile impurities. The product is described as a liquid with a density of 1.317 g/mL at 25 °C. sigmaaldrich.com

While distillation is well-documented, specific crystallization protocols for the purification of this compound are not commonly reported in the reviewed literature. The compound's liquid state at room temperature suggests that crystallization would require specialized conditions, such as very low temperatures, and may not be a standard procedure for purification.

Table 2. Reported Distillation Parameters

ParameterValueSource
Boiling Point64.5 °C sigmaaldrich.com
Pressure0.8 mmHg sigmaaldrich.com

Chemical Reactivity and Transformative Chemistry of 2 3 Bromopropyl Tetrahydro 2h Pyran

Reactivity of the Primary Alkyl Bromide Moiety

The primary alkyl bromide in 2-(3-bromopropyl)tetrahydro-2H-pyran is the more reactive site under many conditions, serving as an electrophilic center for various nucleophiles and as a precursor for organometallic reagents.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a cornerstone of the reactivity of this compound. Due to the primary nature of the alkyl bromide, the SN2 (Substitution Nucleophilic Bimolecular) pathway is generally favored. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway, which proceeds through a carbocation intermediate, is less likely for primary alkyl halides due to the instability of the resulting primary carbocation. ksu.edu.sa

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, and this compound readily participates in such reactions with a variety of carbon-based nucleophiles.

Grignard and Organolithium Reagents: These strong carbon nucleophiles react with this compound to form new carbon-carbon bonds. For example, the reaction with an alkyl Grignard reagent (R-MgX) or an alkyllithium reagent (R-Li) will result in the displacement of the bromide and the formation of a new alkane derivative. These reactions must be carried out in anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive organometallic reagents. libretexts.orglibretexts.org

Enolates: Enolates, derived from the deprotonation of carbonyl compounds, are also effective carbon nucleophiles. The reaction of an enolate with this compound results in the alkylation of the enolate at the α-carbon, a key strategy for constructing larger carbon skeletons.

Cyanides: The cyanide ion (CN⁻), typically from sources like sodium or potassium cyanide, is another potent nucleophile that reacts with this compound to form the corresponding nitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

NucleophileExample ReagentProduct TypeKey Reaction Conditions
Grignard ReagentR-MgXAlkaneAnhydrous ether (e.g., THF, Et₂O)
Organolithium ReagentR-LiAlkaneAnhydrous ether or alkane
EnolateDeprotonated carbonylα-Alkylated carbonylAprotic solvent, strong base
CyanideNaCN, KCNNitrilePolar aprotic solvent (e.g., DMSO)

This compound also readily undergoes nucleophilic substitution with a range of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. beilstein-journals.orgnih.gov

Alcohols and Thiols: Alcohols and thiols, or more commonly their conjugate bases (alkoxides and thiolates), are excellent nucleophiles for displacing the bromide. These reactions lead to the formation of ethers and thioethers, respectively.

Phosphites: Trialkyl phosphites can react with this compound in the Michaelis-Arbuzov reaction to form phosphonates. This reaction is a key method for the formation of carbon-phosphorus bonds.

NucleophileExample ReagentProduct Type
AmineRNH₂, R₂NHSubstituted Amine
Alcohol/AlkoxideROH/RO⁻Ether
Thiol/ThiolateRSH/RS⁻Thioether
PhosphiteP(OR)₃Phosphonate

Elimination Reactions Leading to Olefinic Products

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an olefinic product. The most common mechanism for primary alkyl halides is the E2 (Elimination Bimolecular) mechanism. libretexts.org This process involves the concerted removal of a proton from the β-carbon and the departure of the bromide leaving group, resulting in the formation of a double bond. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, for this compound, there is only one type of β-hydrogen, leading to a single olefinic product, 2-(prop-2-en-1-yl)tetrahydro-2H-pyran.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. masterorganicchemistry.com This is a powerful strategy in organic synthesis.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent, (3-(tetrahydro-2H-pyran-2-yl)propyl)magnesium bromide. libretexts.orglibretexts.org The ether solvent is crucial as it coordinates with the magnesium, stabilizing the Grignard reagent. libretexts.orglibretexts.org

Organolithium Reagent Formation: Similarly, treatment with lithium metal results in the formation of the organolithium reagent, (3-(tetrahydro-2H-pyran-2-yl)propyl)lithium. masterorganicchemistry.com These reactions are typically carried out in non-polar solvents like pentane (B18724) or hexane. libretexts.org

Organozinc and Organocuprate Reagents: Other organometallic reagents can also be prepared. For instance, organozinc reagents can be formed, which are generally less reactive and more selective than their Grignard and organolithium counterparts. Organocuprates (Gilman reagents) can be prepared by the reaction of the corresponding organolithium reagent with a copper(I) salt. masterorganicchemistry.com These reagents are particularly useful for 1,4-addition reactions to α,β-unsaturated carbonyl compounds.

Manipulation and Cleavage of the Tetrahydropyranyl (THP) Protecting Group

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction and its stability to a variety of reaction conditions, including those involving strongly basic and nucleophilic reagents. d-nb.info However, it is readily cleaved under acidic conditions. d-nb.infoyoutube.com

The cleavage of the THP ether involves the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of a resonance-stabilized oxocarbenium ion. youtube.com This is then attacked by water or another nucleophile to release the deprotected alcohol. Common reagents for THP deprotection include mild acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, or aqueous acetic acid. researchgate.net Stronger acids like hydrochloric acid or sulfuric acid can also be used, but may not be suitable for sensitive substrates. youtube.comresearchgate.net In some cases, cleavage can also occur under hydrogenation conditions if the palladium on carbon catalyst contains acidic impurities. researchgate.net

The differential reactivity of the primary alkyl bromide and the THP ether allows for a two-directional synthetic approach. The alkyl bromide can be reacted first under basic or neutral conditions, leaving the THP group intact. Subsequently, the THP group can be removed under acidic conditions to reveal the hydroxyl functionality for further transformations. This orthogonality is a key feature that makes this compound a valuable synthetic intermediate.

Acid-Catalyzed Deprotection Methodologies

The cleavage of the THP ether to regenerate the parent alcohol is most commonly accomplished through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org The mechanism involves protonation of the acetal (B89532) oxygen, followed by cleavage to form a resonance-stabilized carbocation and the liberated alcohol. total-synthesis.com This intermediate is then trapped by a nucleophile, typically water or an alcohol solvent, to yield a hemiacetal which ultimately furnishes the deprotected alcohol and a pyran-derived byproduct. total-synthesis.com

A wide array of Brønsted and Lewis acids can be employed to effect this transformation. The choice of catalyst and reaction conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule. Common methodologies range from using strong mineral acids to milder solid-supported catalysts that offer advantages in terms of simplified workup and recyclability.

Interactive Table: Acidic Reagents for THP Ether Deprotection

Catalyst TypeReagent ExampleTypical ConditionsReference
Brønsted AcidPyridinium p-toluenesulfonate (PPTS)CH2Cl2/EtOH, rt or heatGeneral Knowledge
Brønsted Acidp-Toluenesulfonic acid (TsOH)MeOH or EtOH, rtGeneral Knowledge
Lewis AcidBismuth Triflate (Bi(OTf)3)Solvent-free or MeCN, rt organic-chemistry.org
Lewis AcidMagnesium Bromide (MgBr2)Et2O, rtGeneral Knowledge
HeterogeneousZeolite H-betaSolvent, heat organic-chemistry.org
HeterogeneousSilica-supported Perchloric Acid (HClO4-SiO2)Solvent-free, rt organic-chemistry.org

Research has demonstrated the efficacy of various systems. For instance, bismuth triflate has been shown to be an efficient catalyst for the deprotection of THP ethers under solvent-free conditions. organic-chemistry.org Similarly, heterogeneous catalysts like zeolite H-beta provide a mild and recyclable option for this transformation, highlighting the ongoing development of environmentally benign chemical processes. organic-chemistry.org

Selective Deprotection Strategies in Multifunctional Compounds

In the context of a molecule like this compound, selective deprotection of the THP ether without disturbing the alkyl bromide is crucial for many synthetic applications. The carbon-bromine bond is generally stable to the mild acidic conditions used for THP ether cleavage. However, harsh acidic conditions or the presence of certain nucleophiles could lead to side reactions. Therefore, chemoselective methods are preferred.

The development of mild deprotection protocols has been a significant area of research. These methods often avoid strong Brønsted acids in favor of Lewis acids or other catalytic systems that operate under nearly neutral conditions. This selectivity is vital when other sensitive functionalities, such as esters, silyl (B83357) ethers, or in this case, alkyl halides, are present. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the chemoselective deprotection of THP ethers. Another approach involves the use of PdCl2(CH3CN)2 as a catalyst in acetonitrile, which efficiently removes the THP group while leaving other protecting groups and functionalities intact.

Interactive Table: Selective Deprotection Methods for THP Ethers

Reagent SystemKey AdvantageCompatibility with Alkyl HalidesReference
CeCl3·7H2O/NaISolvent-free, mildHigh organic-chemistry.org
N-Bromosuccinimide (NBS) in waterOxidative deprotection, neutral pHHigh organic-chemistry.org
TiCl4/Ac2ODirect conversion to acetate (B1210297)Moderate (potential for substitution) organic-chemistry.org
PdCl2(CH3CN)2Highly selective for THP groupHighGeneral Knowledge

These selective methods ensure that the alkyl bromide handle of this compound remains available for subsequent transformations, such as nucleophilic substitutions or organometallic coupling reactions, after the hydroxyl group has been unmasked.

Tandem Reactions and Cascade Processes Involving Both Functional Groups

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reaction conditions initiates a sequence of transformations involving both the THP ether and the alkyl bromide. A prominent example of such a process is an acid-catalyzed deprotection followed by an intramolecular cyclization.

In this scenario, the addition of an acid catalyst first cleaves the THP ether, generating 3-bromopropan-1-ol in situ. Under the reaction conditions, the newly liberated hydroxyl group can then act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 fashion. This intramolecular Williamson ether synthesis results in the formation of a four-membered cyclic ether, oxetane.

Reaction Pathway:

Acid-Catalyzed Deprotection: this compound + H+ ⇌ 3-bromopropan-1-ol + pyran-derived cation

Intramolecular Cyclization: 3-bromopropan-1-ol → Oxetane + HBr

This cascade process is an efficient method for synthesizing cyclic ethers from acyclic precursors in a single synthetic operation. The feasibility and rate of the cyclization step are governed by factors such as the concentration of the substrate and the nature of the base or solvent system used to neutralize the HBr byproduct. Such tandem strategies are highly valued in organic synthesis for their atom economy and ability to rapidly build molecular complexity.

Applications of 2 3 Bromopropyl Tetrahydro 2h Pyran As a Versatile Building Block in Complex Organic Synthesis

Role in Natural Product Synthesis

In the intricate field of natural product synthesis, building blocks that offer both reactivity and latent functionality are invaluable. 2-(3-bromopropyl)tetrahydro-2H-pyran serves as a C3 synthon, providing a propyl chain that can be incorporated into a larger molecular framework. Its primary utility lies in its ability to connect molecular fragments via alkylation reactions, with the subsequent option to deprotect the THP ether to reveal a primary alcohol for further elaboration.

Total Synthesis of Biologically Active Compounds

The total synthesis of complex, biologically active molecules often requires the sequential addition of carbon fragments to build the target's core structure. This compound is ideally suited for this role. The bromo-functionalized end of the molecule can react with a variety of nucleophiles, such as enolates, carbanions, or heteroatoms (e.g., nitrogen or sulfur), to form new carbon-carbon or carbon-heteroatom bonds. This reaction effectively elongates the substrate by a three-carbon unit. The THP-protected hydroxyl group remains inert during this process and can be carried through multiple synthetic steps before its strategic removal to participate in subsequent reactions like oxidation, esterification, or etherification.

Stereoselective and Enantioselective Synthesis

A notable characteristic of the THP protecting group is that its introduction to an alcohol creates a new stereocenter at the anomeric carbon (C2) of the pyran ring. organic-chemistry.orgtotal-synthesis.com If the substrate alcohol is already chiral, this results in the formation of a mixture of diastereomers. While this can complicate purification and characterization, it can also be exploited in stereoselective synthesis. total-synthesis.com The stereochemical outcome of reactions involving this compound can be influenced by chiral auxiliaries, reagents, or catalysts, directing the formation of the desired stereoisomer. The synthesis of specific, stereochemically complex tetrahydropyran (B127337) structures is a key area of research, often employing strategies like intramolecular allylation to achieve high levels of stereoinduction. organic-chemistry.org

Contribution to the Synthesis of Advanced Intermediates

Beyond its direct use in total synthesis, this compound is instrumental in constructing advanced intermediates—complex molecules that are themselves starting materials for a range of other products. Its bifunctional nature allows for the creation of new, more elaborate building blocks. For example, a documented downstream synthetic application involves the reaction of this compound with a substituted phenol (B47542) to form a 6-Bromo-4-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-1-benzopyran-2-one derivative. ambeed.com This intermediate combines the original building block with a coumarin (B35378) scaffold, creating a more complex molecule with potential applications in medicinal chemistry.

Synthetic Utility of Functional Groups
Functional GroupTypical ReactionsRole in Synthesis
Bromoalkane (-CH₂Br)Nucleophilic substitution (e.g., with enolates, amines, alkoxides), Grignard reagent formationElectrophilic C3 fragment for chain extension and linkage
THP Ether (-OTHP)Acid-catalyzed hydrolysis (deprotection)Stable protecting group for a primary alcohol, revealing a hydroxyl group when needed

Development of Novel Molecular Scaffolds and Architectures

The creation of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Bifunctional reagents like this compound are essential tools in this endeavor. The compound can be used to bridge two different molecular entities or to facilitate macrocyclization reactions. By reacting the bromide with one part of a molecule and then, after deprotection, using the newly formed alcohol to react with another part, complex ring systems and unique three-dimensional architectures can be assembled. The flexible three-carbon chain provides conformational adaptability, which is often desirable in the design of macrocyclic drugs or host-guest systems.

Utility in Fragment-Based Chemical Library Generation and Linker Design

The structure of this compound makes it an ideal component for fragment-based drug discovery (FBDD) and as a chemical linker. Chemical suppliers explicitly classify the compound as a bifunctional linker. bldpharm.com In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. This molecule can serve as the tether connecting two such fragments. The defined length of the three-carbon chain allows for systematic exploration of the optimal spatial distance between the linked fragments to maximize binding affinity. The latent hydroxyl group offers a secondary point for modification, allowing for the introduction of additional functionality to fine-tune the physicochemical properties of the final molecule.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2-(3-bromopropyl)tetrahydro-2H-pyran in solution. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). The expected chemical shifts and multiplicities for this compound are based on established values for tetrahydropyran (B127337) ethers and alkyl bromides. The anomeric proton on the carbon adjacent to both oxygens (C2) is the most deshielded proton of the ring system. The methylene (B1212753) group attached to the bromine atom is also significantly deshielded.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2 (anomeric) ~4.6 Multiplet (m) The acetal (B89532) proton, deshielded by two oxygen atoms.
-OCH₂(a)- ~3.8-3.9 Multiplet (m) Part of the propyl chain, adjacent to the THP oxygen.
-OCH₂(b)- ~3.5-3.6 Multiplet (m) Part of the propyl chain, adjacent to the THP oxygen.
H-6 (axial/equatorial) ~3.7-3.8 / ~3.4-3.5 Multiplet (m) Methylene protons adjacent to the ring oxygen.
-CH₂Br ~3.45 Triplet (t) Methylene group deshielded by the electronegative bromine atom.
-CH₂-CH₂Br ~2.1 Multiplet (m) Methylene group of the propyl chain.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH), methylene (CH₂), and methine (CH₃) carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks.

Interactive Data Table: Predicted ¹³C NMR and DEPT-135 Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Notes
C-2 (anomeric) ~99 Positive (CH) The acetal carbon, highly deshielded.
C-6 ~62 Negative (CH₂) Carbon adjacent to the ring oxygen.
-OCH₂- ~67 Negative (CH₂) Propyl chain carbon attached to the THP oxygen.
-CH₂Br ~34 Negative (CH₂) Carbon directly bonded to bromine.
-CH₂-CH₂Br ~31 Negative (CH₂) Central carbon of the propyl chain.
C-3 ~30 Negative (CH₂) THP ring carbon.
C-4 ~25 Negative (CH₂) THP ring carbon.

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). For this compound, COSY would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire spin systems of the tetrahydropyran ring and the propyl chain. For instance, the anomeric proton (H-2) would show a correlation to the H-3 protons, which in turn would correlate to the H-4 protons, and so on around the ring. Similarly, the -CH₂Br protons would show a cross-peak to the central -CH₂- protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). nih.gov Each CH, CH₂, or CH₃ group produces a cross-peak, linking the proton chemical shift to its corresponding carbon chemical shift. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). nih.gov This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the anomeric proton (H-2) correlating to the propyl chain's -OCH₂- carbon, and the protons of the -OCH₂- group correlating back to the anomeric carbon (C-2), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. For a flexible molecule like this, NOESY can provide insights into preferred conformations, for example, by showing correlations between the anomeric proton and other protons on the THP ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of a compound. For this compound, the molecular formula is C₈H₁₅BrO₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS would detect two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: HRMS Data for C₈H₁₅BrO₂

Isotopologue Formula Ion Type Calculated Exact Mass (Da)
C₈H₁₅⁷⁹BrO₂ [M]⁺ 222.02554

The experimentally measured mass must match these calculated values within a very narrow margin (e.g., ±5 ppm) to confirm the molecular formula. science.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. organicchemistrydata.org This technique is ideal for assessing the purity of volatile samples like this compound and for monitoring the progress of a reaction by analyzing the composition of the reaction mixture over time.

In the mass spectrum, the molecule undergoes fragmentation upon ionization. The analysis of these fragments provides structural information that corroborates the proposed structure. A key and often dominant fragmentation pathway for 2-alkoxytetrahydropyran derivatives is the cleavage of the C-O bond of the side chain, leading to the formation of a highly stable tetrahydropyranyl oxonium ion.

Interactive Data Table: Major Expected Fragments in GC-MS Analysis

m/z Proposed Fragment Structure Notes
222/224 [C₈H₁₅BrO₂]⁺ Molecular ion peak, showing the 1:1 bromine isotope pattern.
143 [M - Br]⁺ Loss of a bromine radical from the molecular ion.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of radiation corresponds to the vibrations of particular functional groups, making these methods excellent for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. For this compound, the most prominent features are the C-H and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.

Interactive Data Table: Key Vibrational Modes and Expected Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Type Notes
C-H stretching (alkane) 2850-3000 IR, Raman Strong bands corresponding to the numerous CH₂ groups.
C-O-C stretching (ether) 1050-1150 IR (strong) Characteristic strong absorption for the cyclic and acyclic ether linkages.
C-Br stretching 500-650 IR, Raman (strong) Vibration associated with the carbon-bromine bond.

The collective data from these spectroscopic methodologies provides a comprehensive and definitive characterization of the molecular structure of this compound.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, it can be converted into crystalline derivatives, which can then be subjected to single-crystal X-ray diffraction analysis. This technique provides invaluable information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof.

The process involves reacting this compound with a reagent that induces crystallization. The resulting crystalline material is then carefully mounted and exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted beams, a detailed model of the molecule's structure can be computationally reconstructed.

Table 1: Illustrative Crystal Data for a Functionalized Tetrahydropyran Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.641(13)
b (Å)8.653(4)
c (Å)16.609(10)
β (°)116.34(3)
Volume (ų)1888.6(2)
Z4
Density (calculated) (g/cm³)1.256
Absorption Coefficient (mm⁻¹)0.086
F(000)768

Note: This data is for a representative bicyclic ortho-aminocarbonitrile derivative containing a tetrahydropyran-like ring system and is provided for illustrative purposes. eurjchem.com

Chromatographic Techniques for Reaction Progress Monitoring and Product Purity

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. The progress of reactions involving this compound can be effectively monitored, and the purity of the resulting products can be assessed using a variety of chromatographic methods.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its reaction products. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column.

GC is highly effective for monitoring reactions such as nucleophilic substitutions where the starting material, this compound, is converted into a product with a different volatility. msu.edumasterorganicchemistry.com By taking small aliquots from the reaction mixture at various time points and analyzing them by GC, the disappearance of the starting material and the appearance of the product can be quantified. The retention time of a compound is a characteristic feature that aids in its identification, especially when compared to an authentic standard.

Table 2: Typical Gas Chromatography Parameters for Alkyl Halide Analysis

ParameterCondition
Column5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplit (e.g., 50:1)
Injector Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

Note: These are general conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful separation technique that utilizes a liquid mobile phase and a stationary phase packed into a column. It is highly versatile and can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC analysis. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water), is a common mode used for the analysis of organic molecules.

For monitoring reactions of this compound, HPLC can be used to separate the starting material from products and byproducts. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the reaction mixture over time. The choice of stationary phase, mobile phase composition, and detector (e.g., UV-Vis or refractive index) is crucial for achieving optimal separation.

Table 3: Illustrative HPLC Conditions for Separation of Polar and Nonpolar Compounds

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water gradient (e.g., starting with 50:50, increasing to 95:5 over 20 minutes)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV at 210 nm (if chromophores are present) or Refractive Index (RI)
Injection Volume10 µL

Note: These conditions are illustrative and would need to be adapted for the specific compounds being analyzed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor reaction progress, identify compounds, and determine the purity of a sample. TLC involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action.

As the solvent ascends, the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The progress of a reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate.

Visualization of the separated spots is often necessary as many organic compounds are colorless. This can be achieved using non-destructive methods like UV light for UV-active compounds or destructive methods such as staining with reagents like potassium permanganate (B83412) or iodine vapor. youtube.com

Table 4: Example TLC System for Monitoring a Reaction of an Alkyl Halide

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum plates
Mobile PhaseHexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v)
VisualizationUV light (254 nm) and/or Potassium permanganate stain
Expected ObservationThe less polar alkyl halide starting material will have a higher Rf value than the more polar alcohol product.

Mechanistic Investigations and Kinetic Studies of Reactions Involving 2 3 Bromopropyl Tetrahydro 2h Pyran

Elucidation of Reaction Pathways and Transition States

Reactions involving the alkyl bromide moiety of 2-(3-bromopropyl)tetrahydro-2H-pyran are expected to proceed primarily through nucleophilic substitution pathways, namely SN1 and SN2 mechanisms. The preferred pathway is dictated by the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) pathway would involve a concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The transition state for this process is a highly organized, five-coordinate species where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. The stability of this transition state is sensitive to steric hindrance around the reaction center.

The SN1 (Substitution Nucleophilic Unimolecular) pathway, on the other hand, involves a stepwise mechanism. The first and rate-determining step is the heterolytic cleavage of the carbon-bromine bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored by conditions that stabilize the carbocation, such as polar protic solvents.

Computational studies, although not specifically found for this compound, are a powerful tool for elucidating these pathways. Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. For an SN2 reaction, a single transition state would be located, while for an SN1 reaction, the transition state for the carbocation formation would be the highest energy point on the reaction coordinate.

Kinetic Analyses of Key Transformation Steps

The kinetics of nucleophilic substitution reactions of this compound can be analyzed by monitoring the disappearance of the reactant or the appearance of the product over time. The rate law derived from such kinetic data provides crucial insights into the reaction mechanism.

For an SN2 reaction , the rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile]

For an SN1 reaction , the rate is only dependent on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step. This results in a first-order rate law: Rate = k[this compound]

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Entry [Substrate] (M) [Nucleophile] (M) Solvent Rate (M/s) Deduced Mechanism
1 0.1 0.1 Acetone 1.0 x 10⁻⁵ SN2
2 0.2 0.1 Acetone 2.0 x 10⁻⁵ SN2
3 0.1 0.2 Acetone 2.0 x 10⁻⁵ SN2
4 0.1 0.1 Ethanol 5.0 x 10⁻⁶ SN1
5 0.2 0.1 Ethanol 1.0 x 10⁻⁵ SN1
6 0.1 0.2 Ethanol 5.0 x 10⁻⁶ SN1

Isotopic Labeling Studies to Determine Reaction Mechanisms

Isotopic labeling is a powerful technique to probe reaction mechanisms by tracing the fate of specific atoms. In the context of reactions involving this compound, isotopes of carbon (¹³C or ¹⁴C) or hydrogen (deuterium, D) could be incorporated into the propyl chain.

For instance, if the carbon atom attached to the bromine is labeled with ¹³C, its position in the final product can confirm whether a rearrangement of the carbon skeleton has occurred, which can sometimes happen in SN1 reactions involving carbocation intermediates.

Furthermore, the kinetic isotope effect (KIE) can be studied by replacing a hydrogen atom with deuterium (B1214612) at or near the reaction center. For an SN2 reaction, a small secondary KIE might be observed. For reactions where a neighboring group participation from the tetrahydropyran (B127337) ring might occur, a more significant KIE could provide evidence for such a pathway. Although no specific isotopic labeling studies have been reported for this compound, this methodology remains a cornerstone for mechanistic elucidation in organic chemistry.

Theoretical and Computational Chemistry Approaches to 2 3 Bromopropyl Tetrahydro 2h Pyran and Its Reactivity

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of molecules. researchgate.net DFT calculations can be used to determine the optimized geometry of 2-(3-bromopropyl)tetrahydro-2H-pyran, including key structural parameters. For the parent tetrahydro-2H-pyran ring, DFT has been used to calculate the energies of various conformers. researchgate.netmontclair.edu

DFT also provides insights into the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The MEP, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Below is a table of hypothetical, yet representative, data that could be obtained from DFT calculations on this compound for key geometric parameters.

ParameterPredicted Value
C-O (ring) bond length1.43 Å
C-C (ring) bond length1.53 Å
C-Br bond length1.95 Å
C-O-C bond angle (ring)111.5°
O-C-C bond angle (ring)110.0°
C-C-Br bond angle112.0°
Dihedral Angle (C1-O-C5-C4)-55.0°

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For the tetrahydro-2H-pyran ring system, ab initio calculations have been employed to determine the energies of its various conformations, including the chair, boat, and twist forms. researchgate.netmontclair.edu

These methods can be applied to this compound to obtain a precise description of its molecular geometry and electronic structure. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for the results obtained from other computational approaches.

Conformational Analysis and Energy Landscapes

The flexible nature of both the tetrahydropyran (B127337) ring and the 3-bromopropyl side chain in this compound gives rise to a complex conformational landscape. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the presence of the substituent at the 2-position can influence the preference for axial versus equatorial orientations.

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying the stable conformers and the energy barriers between them. This involves rotating the single bonds in the side chain and exploring the different ring puckering conformations. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

A hypothetical energy landscape for the rotation around the C-O bond connecting the side chain to the ring is presented below, illustrating the type of data that can be generated.

Dihedral Angle (C-C-O-C_ring)Relative Energy (kcal/mol)
5.0
60°0.5
120°3.0
180°0.0
240°3.0
300°0.5

Note: This data is illustrative and represents a simplified potential energy surface.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the molecule of interest and a large number of solvent molecules.

MD simulations are particularly useful for understanding the influence of the solvent on the conformational preferences of the molecule. The interactions between the solute and solvent molecules can stabilize certain conformations over others. Furthermore, MD simulations can be used to investigate intermolecular interactions, such as how molecules of this compound might aggregate in solution. This can provide insights into the bulk properties of the compound.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can be a powerful tool for predicting the reactivity of this compound in various organic transformations. By analyzing the electronic structure, particularly the distribution of charge and the frontier molecular orbitals, the most likely sites for chemical reactions can be identified.

For this compound, the carbon atom attached to the bromine is expected to be electrophilic and thus susceptible to nucleophilic attack. The oxygen atoms in the tetrahydropyran ring are nucleophilic and could be protonated under acidic conditions. DFT calculations can be used to model the reaction pathways of potential transformations, such as substitution or elimination reactions involving the bromo- group. By calculating the activation energies for different possible reaction channels, the selectivity of a reaction can be predicted.

In Silico Design of Novel Derivatives and Reaction Conditions

The insights gained from computational studies of this compound can be used for the in silico design of novel derivatives with desired properties. nih.govresearchgate.net For example, if the goal is to create a more reactive compound, modifications can be made to the molecular structure to lower the LUMO energy or to increase the partial positive charge on the carbon atom bonded to the bromine.

Computational methods can also be used to optimize reaction conditions. By simulating a reaction under different temperatures, pressures, and in various solvents, the conditions that favor the desired product can be identified. This can help to guide experimental work and reduce the amount of trial-and-error required in the laboratory. The design of new catalysts for specific transformations of this compound and its derivatives can also be aided by computational modeling. nih.govresearchgate.net

Future Research Directions and Potential Innovations for 2 3 Bromopropyl Tetrahydro 2h Pyran

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Future research will likely focus on aligning the synthesis and use of 2-(3-bromopropyl)tetrahydro-2H-pyran with the principles of green chemistry. epa.gov A key objective is the reduction of waste and the use of less hazardous substances. Traditional methods for introducing and removing protecting groups often involve stoichiometric reagents and generate significant waste, which is a target for improvement. libretexts.orgrsc.org

Key areas for development include:

Catalytic Protection and Deprotection: Moving away from stoichiometric reagents towards catalytic methods for both the tetrahydropyranylation of 3-bromopropanol and the subsequent deprotection is a primary goal. The use of solid acid catalysts, such as zeolites, has shown promise for the protection of alcohols as THP ethers and for their deprotection, offering advantages like mild reaction conditions and catalyst recyclability. organic-chemistry.org Similarly, catalysts like iron(III) tosylate are being explored for mild deprotection. researchgate.net

Solvent-Free or Green Solvent Conditions: The development of synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water is a significant area of interest. organic-chemistry.orgresearchgate.net For instance, the tetrahydropyranylation of alcohols has been achieved efficiently under solvent-free conditions using catalysts like bismuth triflate or a CeCl₃·7H₂O/NaI system. organic-chemistry.org

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are highly desirable. libretexts.org This includes exploring "protection-free" synthesis where possible, although the bifunctional nature of molecules like this compound often necessitates a protection strategy. libretexts.org

Research FocusTraditional ApproachSustainable Alternative
THP Protection Stoichiometric acid catalysts (e.g., p-TsOH)Recyclable solid acid catalysts (e.g., zeolites) organic-chemistry.org, bismuth triflate organic-chemistry.org, or solvent-free conditions. organic-chemistry.org
THP Deprotection Strong acidic conditionsMild, catalytic methods using reagents like iron(III) tosylate researchgate.net, or neutral conditions with reagents like lithium chloride in DMSO/water. organic-chemistry.orgacs.org
Reaction Medium Volatile organic solvents (e.g., CH₂Cl₂)Solvent-free synthesis organic-chemistry.org, or use of green solvents such as water. researchgate.net
Overall Process Multi-step protection/deprotection sequencesMinimizing steps where possible and using catalytic, high-yield reactions to improve atom economy. libretexts.org

Exploration of Novel Catalytic Transformations

The presence of both an ether linkage and an alkyl bromide in this compound opens avenues for novel catalytic transformations.

Cross-Coupling Reactions: The alkyl bromide moiety is a handle for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org While palladium- and nickel-catalyzed reactions are well-established for aryl halides, their application to alkyl halides continues to be an active area of research. nih.govrsc.org Future work could involve developing more efficient and functional-group-tolerant catalysts (e.g., based on iron, copper, or cobalt) for coupling this compound with a wide range of organometallic reagents. nih.govacs.orgscientific.net

C-O Bond Activation: The tetrahydropyranyl ether, typically considered a stable protecting group, could potentially be activated under specific catalytic conditions. nih.gov Research into transition-metal-catalyzed C-O bond activation, particularly with nickel catalysts, could lead to novel transformations where the THP ether itself acts as a leaving group or a reactive partner in coupling reactions. nih.govacs.org This would offer new synthetic pathways that are not accessible through traditional deprotection methods.

Expansion of Synthetic Applications in Advanced Materials and Polymer Science

The bifunctional nature of this compound makes it a promising monomer for the synthesis of functional polymers and advanced materials.

Functional Polymers: The alkyl bromide can be converted into a variety of other functional groups, or it can be used as an initiator for controlled radical polymerization techniques. After polymerization, the THP protecting groups along the polymer backbone can be removed to unmask hydroxyl groups. These hydroxyl groups can then be used to modify the polymer's properties, such as hydrophilicity, or for post-polymerization modification to attach biomolecules or other functional moieties.

Advanced Materials: The ability to introduce a protected hydroxyl group and a reactive handle into a larger structure is valuable in materials science. For example, it could be used to synthesize functional surface modifiers for nanoparticles or to create components for self-assembling systems where the polarity can be switched by deprotection of the alcohol.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern automation technologies.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The synthesis of alkyl halides can be performed in flow reactors, potentially allowing for a more efficient and safer production of this compound. acs.org Subsequent reactions, such as its use in cross-coupling, can also be adapted to flow systems, enabling rapid optimization and library synthesis. acs.org

Automated Synthesis: Automated synthesis platforms can perform multi-step reaction sequences with high precision and reproducibility. researchgate.net The protection of alcohols, subsequent reactions at the alkyl bromide site, and final deprotection are all steps that can be programmed into an automated synthesizer. This would accelerate the discovery of new derivatives and their applications by enabling high-throughput screening of reaction conditions and coupling partners. chemistryworld.com

Design of Next-Generation Analogues with Tunable Reactivity and Selectivity

Future research could focus on creating new versions of this bifunctional molecule with tailored properties.

Tunable Protecting Groups: While the THP group is widely used, there is ongoing research into developing "next-generation" protecting groups with finely tuned stability. numberanalytics.comacs.org Analogues of this compound could be synthesized with different acetal-based protecting groups that are cleaved under very specific, orthogonal conditions (e.g., light-removable or enzymatically cleavable groups). numberanalytics.comresearchgate.net This would enhance their utility in complex, multi-step syntheses. acs.org

Modified Alkyl Halide Reactivity: The reactivity of the alkyl bromide can be modulated by changing the halogen. msu.eduyoutube.com For instance, the corresponding iodide would be more reactive, while the chloride would be less reactive. msu.edu This allows for tuning the reactivity to match the requirements of a specific synthetic step. numberanalytics.comijrpr.com Furthermore, the carbon chain length could be varied to alter the spacing between the protected alcohol and the reactive site, providing greater control over the architecture of the final products.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-bromopropyl)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or Grignard reagent-mediated reactions. For example, this compound derivatives can be prepared by reacting tetrahydropyran-protected intermediates with brominated alkylating agents under anhydrous conditions (e.g., dry DMSO or THF) . Optimization involves controlling stoichiometry, solvent polarity, and temperature. Catalytic systems like copper(II)–bisphosphine complexes may enhance diastereoselectivity in related tetrahydropyran syntheses . Yield improvements (e.g., 68–74%) are achievable using inert atmospheres and reagents like K₂CO₃ in acetonitrile at elevated temperatures (75°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Assign resonances for the bromopropyl chain (δ ~3.4–3.6 ppm for CH₂Br) and tetrahydropyran oxygen (δ ~3.3–4.0 ppm for OCH₂). Coupling constants (e.g., J = 6–10 Hz) help confirm stereochemistry .
  • Mass spectrometry (EI/CI) : Look for molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) to verify molecular weight and bromine presence .
  • IR spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselectivity depends on chiral catalysts and substrate geometry. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable stereochemical control in tetrahydropyran oligomerization, producing distinct diastereomers (e.g., 72 and 73 in ) . Reaction temperature (-78°C to 20°C) and solvent polarity (THF vs. toluene) also influence selectivity by stabilizing transition states . Advanced NMR analysis (e.g., NOESY) or X-ray crystallography can resolve stereochemical outcomes .

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?

The bromopropyl group acts as an electrophilic site, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF or acetonitrile). Steric hindrance from the tetrahydropyran ring directs nucleophiles (e.g., Grignard reagents) toward the less hindered terminal carbon of the bromopropyl chain . Computational studies (e.g., DFT) or isotopic labeling can validate reaction pathways and transition states .

Q. How does this compound serve as a building block in natural product synthesis?

The compound is a versatile intermediate for constructing pheromones and bioactive molecules. For instance, it reacts with Grignard reagents (e.g., from 4-bromo-3,5-dimethylphenol) to form chiral centers in aggregation pheromones of palm pests . Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation in pharmaceuticals .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in NMR data for structurally similar tetrahydropyran derivatives?

Overlapping signals in ¹H NMR (e.g., methylene protons in the bromopropyl chain) can be deconvoluted using 2D techniques (HSQC, COSY) or variable-temperature NMR . Conflicting stereochemical assignments require comparative analysis with enantiopure standards or crystallographic data .

Q. What strategies improve the stability of this compound during storage and reactions?

  • Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent bromine loss or oxidation .
  • Reaction design : Add stabilizers like BHT (butylated hydroxytoluene) in radical-prone reactions or employ low-temperature conditions (-78°C) for Grignard additions .

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